

3-Iodophenyl Acetate: An In-depth Technical Guide

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Compound of Interest

Compound Name: **3-Iodophenyl acetate**

Cat. No.: **B1338775**

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **3-Iodophenyl acetate** is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive carbon-iodine bond, makes it a key building block for the construction of complex molecules through various cross-coupling reactions. This guide provides a comprehensive technical overview of its chemical structure, properties, a representative synthesis protocol, and an analysis of its spectroscopic characteristics. Furthermore, it explores the compound's strategic importance in the context of medicinal chemistry and drug development, offering a resource for professionals in these fields.

Chemical Structure and Properties

3-Iodophenyl acetate is structurally defined by a phenyl ring substituted at the meta-position (C3) with an iodine atom and an acetate functional group linked via an ester bond. This arrangement provides a versatile scaffold for synthetic transformations.

Chemical Structure:

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Figure 1. Structural formula of **3-Iodophenyl Acetate**.

Data Presentation: Physicochemical Properties

Quantitative data for **3-Iodophenyl acetate** is not extensively reported in the literature. The following table summarizes its known properties.

Table 1: Physicochemical Properties of **3-Iodophenyl Acetate**

Property	Value	Source
Molecular Formula	C ₈ H ₇ IO ₂	-
Molecular Weight	262.04 g/mol	-
CAS Number	42861-71-2	[1]
Appearance	Not available	-
Melting Point	Not available	[2]
Boiling Point	Not available	[2]
Density	Not available	[2]
Solubility	Not available (expected to be soluble in common organic solvents)	-
Storage	2-8°C, protect from light	-

Experimental Protocols: Synthesis

The most direct method for the synthesis of **3-Iodophenyl acetate** is the esterification of 3-iodophenol with an acetylating agent, such as acetic anhydride, typically in the presence of a base catalyst.

Experimental Protocol: Acetylation of 3-Iodophenol

This protocol is a representative procedure based on standard methods for the acetylation of phenols.[3]

Materials:

- 3-Iodophenol
- Acetic anhydride (Ac_2O)
- Pyridine or Triethylamine (Et_3N)
- Dichloromethane (DCM) or Diethyl ether (Et_2O)
- 1 M Hydrochloric acid (HCl) solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

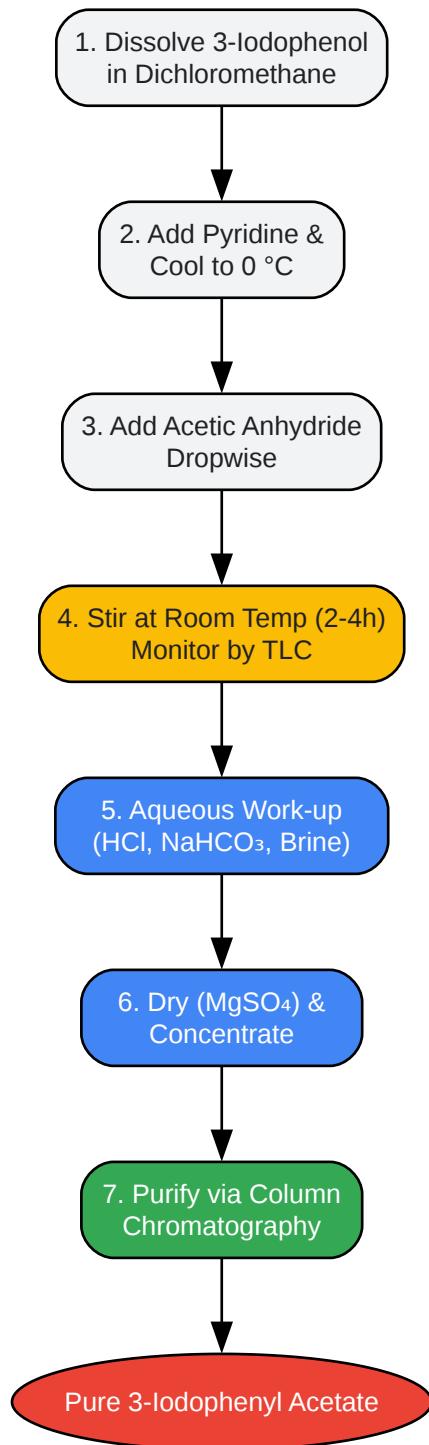
Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-iodophenol (1.0 eq) in dichloromethane.
- Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.
- Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove the base, followed by saturated NaHCO_3 solution to remove excess acetic anhydride and acetic acid, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

- Purification: If necessary, purify the crude **3-Iodophenyl acetate** by flash column chromatography on silica gel.

Mandatory Visualization: Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **3-Iodophenyl acetate**.

Spectroscopic Data Analysis

Spectroscopic data is crucial for the structural confirmation of synthesized **3-Iodophenyl acetate**.

Table 2: Spectroscopic Data for **3-Iodophenyl Acetate**

Technique	Data / Expected Features
¹ H NMR (300 MHz, CDCl ₃)	δ (ppm): 7.55 (m, 1H), 7.46 (t, 1H), 7.08 (m, 2H), 2.30 (s, 3H, -COCH ₃).[4]
¹³ C NMR (Predicted)	δ (ppm): ~169 (C=O), ~151 (C-OAr), ~136, ~131, ~123, ~115 (Aromatic C-H), ~94 (C-I), ~21 (-CH ₃).
Infrared (IR) (Predicted)	ν (cm ⁻¹): ~3080 (Aromatic C-H stretch), ~1765 (strong, C=O ester stretch), ~1200 (strong, C-O stretch).
Mass Spectrometry (MS) (Predicted)	m/z: 262 [M] ⁺ , 220 [M-COCH ₂] ⁺ , 43 [CH ₃ CO] ⁺ .

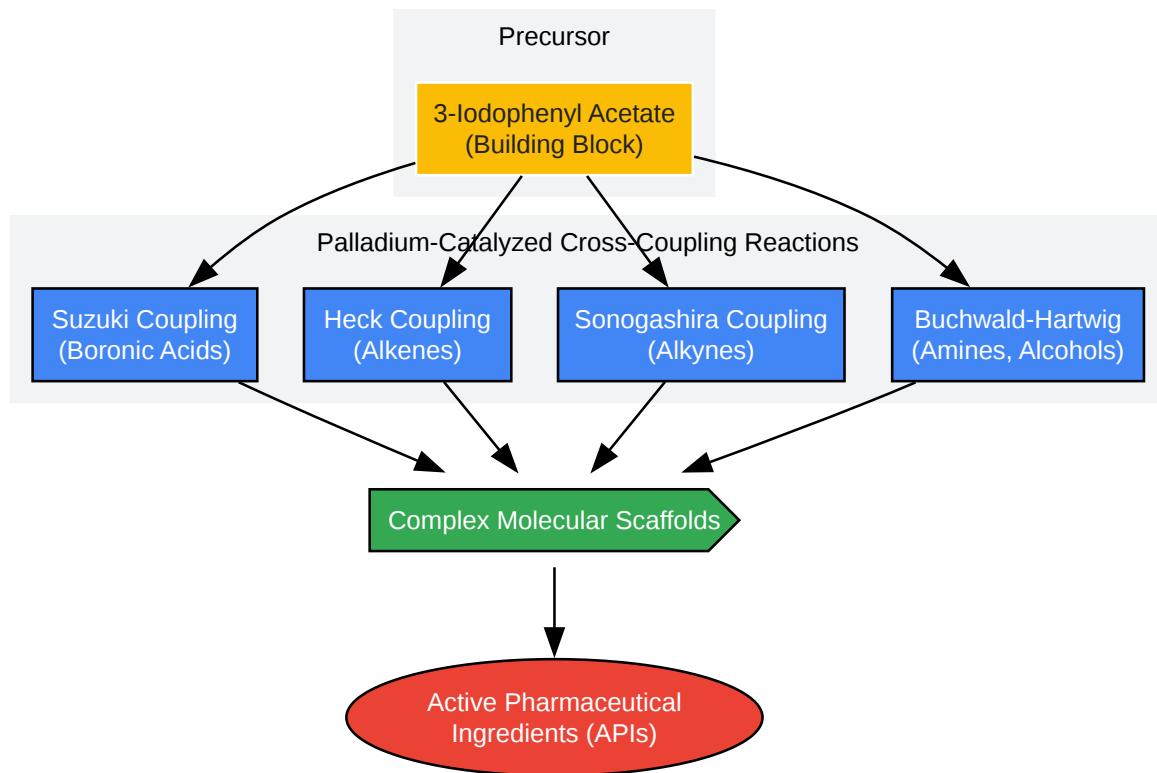
Note: Predicted data is based on the analysis of structurally similar compounds.

Applications in Drug Development and Research

The primary value of **3-Iodophenyl acetate** in a research context, particularly in drug development, lies in its utility as a synthetic intermediate. The carbon-iodine bond is relatively weak and susceptible to oxidative addition, making it an excellent functional group for forming new carbon-carbon and carbon-heteroatom bonds.

This reactivity is exploited in various palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for assembling complex molecular architectures from simpler precursors.[5]

Mandatory Visualization: Role in Synthetic Chemistry



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Caption: The role of **3-Iodophenyl acetate** as a precursor in drug discovery.

Safety and Handling

3-Iodophenyl acetate should be handled in a well-ventilated fume hood by personnel trained in chemical safety. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. For comprehensive safety information, consult the material's Safety Data Sheet (SDS) provided by the supplier.[2]

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